![molecular formula C20H18ClF3N2O3S B2546142 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide CAS No. 850932-49-9](/img/structure/B2546142.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide, commonly known as TAK-915, is a novel small molecule drug that has shown potential in treating neurological disorders such as Alzheimer's disease, schizophrenia, and depression. TAK-915 acts as a selective antagonist for G protein-coupled receptor 40 (GPR40), which is expressed in the brain and has been implicated in various neurological processes.
Mechanism of Action
TAK-915 acts as a selective antagonist for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide, which is expressed in the brain and has been implicated in various neurological processes. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide is a member of the G protein-coupled receptor family and is involved in the regulation of glucose and lipid metabolism. By blocking the activity of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide, TAK-915 may modulate the release of neurotransmitters and improve cognitive function.
Biochemical and Physiological Effects
TAK-915 has been shown to improve cognitive function and reduce symptoms of neurological disorders in preclinical models. The drug may modulate the release of neurotransmitters by blocking the activity of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide, which is expressed in the brain and has been implicated in various neurological processes. TAK-915 may also reduce inflammation and oxidative stress, which are associated with the pathogenesis of Alzheimer's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
TAK-915 has several advantages for lab experiments, including its high degree of purity and selectivity for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide. The drug has been extensively studied in preclinical models and has shown promising effects in improving cognitive function and reducing symptoms of neurological disorders. However, TAK-915 has some limitations, including its limited solubility and potential toxicity at high doses. Further studies are needed to determine the optimal dose and duration of treatment for TAK-915.
Future Directions
There are several future directions for the development of TAK-915 and related compounds. One direction is to optimize the pharmacokinetic properties of TAK-915, such as its solubility and bioavailability, to improve its efficacy and safety. Another direction is to investigate the potential of TAK-915 in combination with other drugs or therapies for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of TAK-915 and to identify potential biomarkers for patient selection and monitoring. Overall, TAK-915 represents a promising new approach for the treatment of neurological disorders, and further research is needed to fully realize its potential.
Synthesis Methods
The synthesis of TAK-915 involves several steps, including the reaction of 2-(1-propylindol-3-yl)sulfonyl chloride with N-(2-chloro-5-trifluoromethylphenyl)acetamide in the presence of a base, followed by purification and crystallization. The final product is a white crystalline powder with a high degree of purity.
Scientific Research Applications
TAK-915 has been extensively studied in preclinical models, and the results have shown promising effects in improving cognitive function and reducing symptoms of neurological disorders. In a study using a mouse model of Alzheimer's disease, TAK-915 improved learning and memory deficits and reduced amyloid beta accumulation in the brain. In another study using a rat model of schizophrenia, TAK-915 improved cognitive deficits and reduced hyperactivity and impulsivity.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O3S/c1-2-9-26-11-18(14-5-3-4-6-17(14)26)30(28,29)12-19(27)25-16-10-13(20(22,23)24)7-8-15(16)21/h3-8,10-11H,2,9,12H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANOIBQWLJQUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

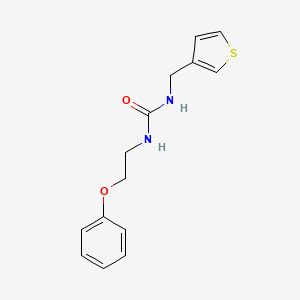
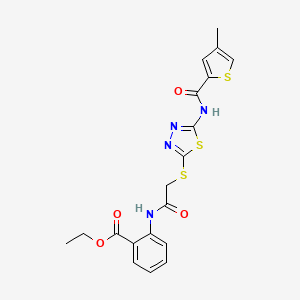
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2546062.png)
![2-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2546063.png)
![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2546064.png)
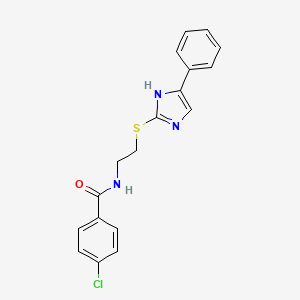
![Ethyl 2-[(2-fluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546067.png)
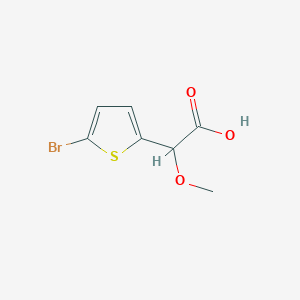
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2546069.png)
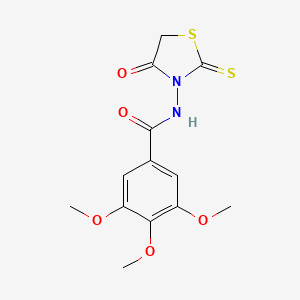
![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2546071.png)
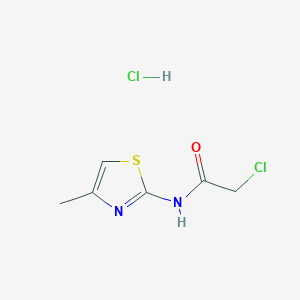
![4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2546079.png)
![3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546080.png)